![molecular formula C11H15N5O4S2 B2386503 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide CAS No. 1170022-74-8](/img/structure/B2386503.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide
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Description
“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This compound is part of a series of acetamide ethers that have been discovered and characterized for their potential in activating GIRK channels .
Synthesis Analysis
The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This combination resulted in a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays, and some displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
GIRK Channel Activators
This compound has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Neurological Disorders
Due to its role as a GIRK channel activator, this compound could potentially be used in the treatment of neurological disorders such as epilepsy and anxiety .
Pain Management
GIRK channels have been implicated in pain perception, suggesting that this compound could potentially be used for pain management .
Addiction Treatment
There is substantial preliminary evidence supporting the roles of GIRK channels in reward/addiction . Therefore, this compound could potentially be used in the treatment of addiction.
Antifungal Activity
An in vitro experiment of similar compounds exhibited antifungal activity against Rhizopus oryzae . This suggests that “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide” could potentially be used as an antifungal agent.
Antibacterial Activity
Similar compounds have shown antibacterial activity against pathogenic bacteria . This suggests that “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide” could potentially be used as an antibacterial agent.
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-1H-imidazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S2/c1-8-4-10(15-22(19,20)11-5-12-7-13-11)16(14-8)9-2-3-21(17,18)6-9/h4-5,7,9,15H,2-3,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTYEDZXHLYODD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CN=CN2)C3CCS(=O)(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide |
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